molecular formula C9H7ClO B3024676 2-(chloromethyl)benzofuran CAS No. 36754-60-6

2-(chloromethyl)benzofuran

Cat. No.: B3024676
CAS No.: 36754-60-6
M. Wt: 166.6 g/mol
InChI Key: LSGCBNJHZGJEEJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)benzofuran typically involves the chloromethylation of benzofuran. One common method is the reaction of benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.

    Reduction Reactions: Reduction of the chloromethyl group can yield benzofuran-2-methanol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 2-(azidomethyl)benzofuran, 2-(thiocyanatomethyl)benzofuran, or 2-(methoxymethyl)benzofuran.

    Oxidation Reactions: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.

    Reduction Reactions: Formation of benzofuran-2-methanol.

Scientific Research Applications

2-(Chloromethyl)benzofuran has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or bind to viral proteins, preventing viral replication. The presence of the chloromethyl group allows for covalent modification of target proteins, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzofuran: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity and biological activity.

    2-(Hydroxymethyl)benzofuran: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological properties.

    2-(Methoxymethyl)benzofuran: Contains a methoxymethyl group, which can influence its solubility and reactivity.

Uniqueness

2-(Chloromethyl)benzofuran is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and materials science applications.

Properties

IUPAC Name

2-(chloromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGCBNJHZGJEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146602
Record name 2-(Chloromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104593-59-1
Record name 2-(Chloromethyl)-1-benzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104593591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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